molecular formula C20H16ClN3O3S2 B2614006 5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 2319923-35-6

5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2614006
CAS No.: 2319923-35-6
M. Wt: 445.94
InChI Key: DDJQPKIYMRDBMA-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with a methoxy group at position 2 and chlorine at position 3. The sulfonamide nitrogen is linked to a 2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl group, forming a hybrid structure with a thiazolo-pyridine heterocycle. Its synthesis likely involves Suzuki-Miyaura cross-coupling reactions, as evidenced by similar protocols for related compounds (e.g., compound 1 in and ) . The thiazolo-pyridine moiety is critical for interactions with biological targets, such as kinases or bacterial proteins (e.g., FtsZ in ) .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-12-10-13(19-23-16-4-3-9-22-20(16)28-19)5-7-15(12)24-29(25,26)18-11-14(21)6-8-17(18)27-2/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJQPKIYMRDBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Methoxy Groups: These groups are usually introduced through electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Variations

Triazolo-Pyridine Sulfonamides (QOV and QOY)
  • QOV : 5-Chloro-2-methoxy-N-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide

    • Formula: C₁₄H₁₃ClN₄O₃S
    • Key Feature: Replaces thiazolo-pyridine with [1,2,4]triazolo[1,5-a]pyridine.
    • Impact: The triazole ring may enhance π-π stacking but reduce sulfur-mediated hydrogen bonding compared to thiazolo derivatives .
  • QOY : 5-Chloro-2-methoxy-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide

    • Formula: C₁₃H₁₁ClN₄O₃S
    • Key Feature: Lacks the 2-methyl group on the triazole ring.
    • Impact: Reduced steric hindrance could improve binding to flat hydrophobic pockets .
Thiadiazol Derivatives
  • 7d (): 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide Activity: IC₅₀ = 1.8 µM against Caco-2 cells. Comparison: The thiadiazole core and fluoro-phenoxy group enhance cytotoxicity but may reduce solubility compared to the sulfonamide-thiazolo-pyridine scaffold .

Functional Group Modifications

Benzamide Analog (BF00691)
  • Structure : 5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
    • Formula: C₂₁H₁₆ClN₃O₂S
    • Key Difference: Benzamide replaces sulfonamide.
    • Impact: Loss of sulfonamide’s hydrogen-bonding capacity may reduce target affinity but improve membrane permeability .
Pyrimidine Carboxamide ()
  • Structure : 2-(Benzylsulfonyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
    • Formula: C₁₇H₁₆ClN₅O₃S₂
    • Key Feature: Pyrimidine core with benzylsulfonyl and thiadiazole groups.
    • Comparison: The pyrimidine ring’s electron-deficient nature may enhance interactions with charged residues, but the bulky benzylsulfonyl group could limit bioavailability .

Key Observations :

  • Sulfonamide groups generally improve solubility and hydrogen-bonding capacity compared to benzamides or carboxamides .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (µg/mL)
Target Compound ~409.3 3.2 <10 (estimated)
QOV 352.8 2.8 15–20
BF00691 409.9 3.5 <5
7d 483.5 4.1 <1

Trends :

  • Bulkier substituents (e.g., benzylsulfonyl in ) correlate with lower solubility.
  • Sulfonamide-containing compounds (QOV, target) exhibit better solubility than benzamides .

Biological Activity

5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in therapeutic contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H14_{14}ClN3_3O2_2S
  • Molecular Weight : 395.9 g/mol
  • CAS Number : 902869-69-6

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, possess notable antimicrobial properties. A study evaluated several sulfonamide derivatives against various bacterial strains, including both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The findings indicated that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameActivity Against S. aureusActivity Against Gram-negative Bacteria
Compound AHighModerate
Compound BModerateLow
5-chloro-2-methoxy-N-(...)Very HighModerate

Anticancer Activity

The thiazole moiety present in the compound is associated with various anticancer activities. In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells. For instance, compounds similar to 5-chloro-2-methoxy-N-(...) were tested against human glioblastoma and melanoma cell lines, demonstrating promising cytotoxic effects with IC50_{50} values ranging from 10 to 30 µM .

Case Study: Anticancer Efficacy
In a specific case study involving human melanoma WM793 cells, the compound showed significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve the disruption of mitochondrial function and induction of apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often linked to their structural components. The presence of the methoxy group and the thiazole ring enhances their interaction with biological targets, which may include enzymes involved in bacterial metabolism and pathways related to cancer cell survival.

Key Findings from SAR Studies

  • Methoxy Group : Increases lipophilicity and cellular uptake.
  • Thiazole Ring : Contributes to the binding affinity for target proteins involved in cell signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide?

  • Methodology :

  • Cyclization with POCl₃ : Utilize phosphorous oxychloride (POCl₃) at 120°C for cyclization of intermediate hydrazides, as demonstrated in analogous sulfonamide derivatives .
  • Thiazolo-pyridine coupling : Introduce the [1,3]thiazolo[5,4-b]pyridin-2-yl moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Purification : Recrystallize from DMSO/water (2:1) to isolate pure crystals .

Q. How can structural characterization be performed for this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks, as shown for related sulfonamide-pyrimidine hybrids .
  • Spectroscopy : Use IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and NMR (¹H/¹³C) to assign methoxy (δ ~3.8 ppm) and thiazole protons (δ ~8.5 ppm) .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting [M+H]⁺ peaks with <2 ppm error .

Q. What are the critical parameters for improving synthetic yield?

  • Optimization Strategies :

  • Temperature control : Maintain 90–120°C during cyclization to avoid side reactions .
  • Catalyst loading : Adjust Pd catalyst concentration (0.5–2 mol%) to balance reactivity and cost .
  • Workup : Neutralize reaction mixtures with ammonia (pH 8–9) to precipitate products efficiently .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

  • Approach :

  • Substituent variation : Modify the methoxy group (e.g., replace with ethoxy or halogen) to assess impact on receptor binding .
  • Thiazolo-pyridine bioisosteres : Replace the thiazole ring with oxadiazole or triazole to evaluate metabolic stability .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify IC₅₀ values .

Q. What computational methods are suitable for predicting the binding affinity of this compound?

  • In Silico Workflow :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Troubleshooting :

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .
  • Dynamic processes : Perform variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of sulfonamide groups) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .

Q. What strategies mitigate toxicity in preclinical studies?

  • Pharmacokinetic Optimization :

  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .
  • Prodrug design : Mask sulfonamide as an ester to enhance bioavailability .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

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